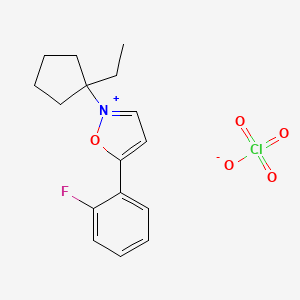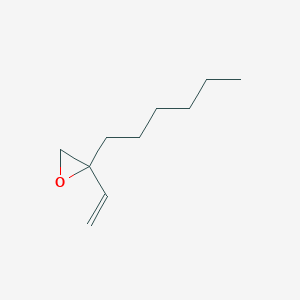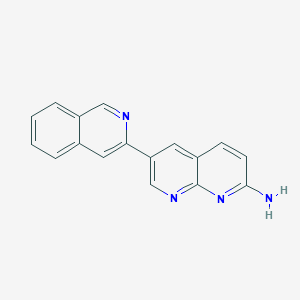![molecular formula C10H10Br2S2 B12638050 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane CAS No. 918941-38-5](/img/structure/B12638050.png)
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane is a chemical compound with the molecular formula C9H6Br2S2 It is characterized by the presence of a thiophene ring substituted with two bromine atoms and a thiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2,5-dibromothiophene.
Formation of the Methylidene Group: The 2,5-dibromothiophene is then reacted with a suitable aldehyde or ketone to form the methylidene derivative.
Cyclization: The final step involves the cyclization of the methylidene derivative with a thiane precursor under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of the corresponding reduced thiophene derivatives
Substitution: Formation of substituted thiophene derivatives
Applications De Recherche Scientifique
4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of 4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane.
Thiophene: The parent compound of the thiophene derivatives.
Thiane: The parent compound of the thiane derivatives.
Uniqueness
This compound is unique due to the presence of both thiophene and thiane rings, as well as the bromine substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
918941-38-5 |
|---|---|
Formule moléculaire |
C10H10Br2S2 |
Poids moléculaire |
354.1 g/mol |
Nom IUPAC |
4-[(2,5-dibromothiophen-3-yl)methylidene]thiane |
InChI |
InChI=1S/C10H10Br2S2/c11-9-6-8(10(12)14-9)5-7-1-3-13-4-2-7/h5-6H,1-4H2 |
Clé InChI |
QJXSRRLMXYBXES-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1=CC2=C(SC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)






![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
